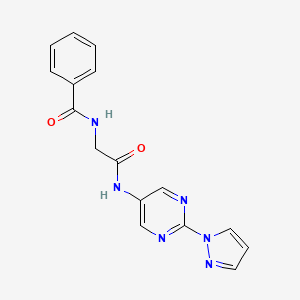
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide, also known as HEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEPT is a synthetic compound that is used as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV/AIDS. However,
Aplicaciones Científicas De Investigación
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various fields, including HIV/AIDS treatment, cancer treatment, and antiviral therapy. This compound is a potent NNRTI that has been shown to inhibit the replication of HIV-1 in cell culture. Additionally, this compound has been shown to have antiviral activity against other viruses such as hepatitis B and C.
Mecanismo De Acción
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide acts by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. Specifically, this compound binds to the NNRTI binding site on the reverse transcriptase enzyme, which prevents the enzyme from synthesizing viral DNA. This inhibition of reverse transcriptase prevents the virus from replicating, thereby reducing the viral load in the body.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in vitro and in vivo studies. Additionally, this compound has been shown to have a good pharmacokinetic profile, with a high bioavailability and a long half-life. This compound has also been shown to have a low potential for drug-drug interactions, making it an attractive drug candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has several advantages for lab experiments, including its potent antiviral activity, low toxicity, and good pharmacokinetic profile. However, this compound also has some limitations, including its high cost of synthesis and limited availability.
Direcciones Futuras
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has several potential future directions for research, including its use in combination therapy for HIV/AIDS treatment, its potential as an antiviral therapy for other viruses such as hepatitis B and C, and its potential as a cancer treatment. Additionally, future research could focus on optimizing the synthesis method of this compound to reduce its cost and increase its availability.
Métodos De Síntesis
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of phenoxyacetic acid with 3-(2-hydroxyethoxy)tetrahydrofuran-3-ylmethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form this compound.
Propiedades
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c17-7-9-21-15(6-8-19-12-15)11-16-14(18)10-20-13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOGQFEMJQOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)COC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2778564.png)
![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid methyl ester](/img/structure/B2778570.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2778573.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2778575.png)
![4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2778576.png)
![2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2778578.png)
![1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2778579.png)
